5-((4-(((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylic acid
Description
The compound 5-((4-(((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylic acid (CAS 83221-53-8) is a structurally complex derivative of salicylic acid. It features:
- Azo linkages: Two diazenyl (-N=N-) groups connecting aromatic systems.
- Sulphonato groups: At the 3-position of the naphthyl ring and the salicylic acid backbone, enhancing water solubility when ionized (sodium salt form) .
For example, acetylated intermediates of salicylic acid undergo Fries rearrangements or azo couplings in the presence of catalysts like AlCl₃ .
Applications: The sodium salt form (CAS 85959-47-3) is cataloged in chemical databases for research use, suggesting applications in dye chemistry or as a bioactive compound .
Properties
CAS No. |
85959-48-4 |
|---|---|
Molecular Formula |
C30H22N6O8S |
Molecular Weight |
626.6 g/mol |
IUPAC Name |
5-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C30H22N6O8S/c31-18-4-1-17-13-26(45(42,43)44)27(28(38)23(17)14-18)36-34-21-9-7-19(8-10-21)32-29(39)16-2-5-20(6-3-16)33-35-22-11-12-25(37)24(15-22)30(40)41/h1-15,37-38H,31H2,(H,32,39)(H,40,41)(H,42,43,44) |
InChI Key |
ZUCKLHZBLNPEOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)O)N=NC5=CC(=C(C=C5)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-(((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylic acid involves several steps, starting with the diazotization of 7-amino-1-hydroxy-3-sulpho-2-naphthylamine. This intermediate is then coupled with 4-aminobenzoic acid to form the first azo linkage. Subsequent reactions involve further diazotization and coupling steps to introduce additional azo groups and complete the synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale diazotization and coupling reactions under controlled conditions. The process requires precise temperature control and the use of specific catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-((4-(((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically break the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles for substitution reactions. Reaction conditions often involve specific pH levels and temperatures to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions include various quinone derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-((4-(((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of 5-((4-(((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylic acid involves its interaction with specific molecular targets. The azo groups in the compound can undergo reduction to form amines, which can then interact with various biological molecules. This interaction can lead to changes in the structure and function of these molecules, thereby exerting its effects .
Comparison with Similar Compounds
Structural Analogues of Azo-Salicylic Acid Derivatives
The biological and physicochemical properties of azo-salicylic acid derivatives are highly dependent on substituent groups. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Research Findings
- Substituent Position Matters : Azo groups at the C-5 position of salicylic acid (as in 4e and 4h) optimize steric and electronic interactions with microbial targets, compared to C-3 or C-4 substitutions .
- Synergistic Effects: The combination of sulphonato groups and aromatic amines in the target compound may enhance antioxidant activity, as seen in other sulphonated phenolic compounds .
- Contradictions : While sulphonate groups generally improve solubility, excessive substitution (e.g., disulphonates) can reduce membrane permeability, limiting bioavailability .
Biological Activity
5-((4-(((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylic acid is a complex azo compound with potential biological activity. This article explores its synthesis, chemical properties, and biological applications, supported by data tables and research findings.
Molecular Characteristics
- Molecular Formula : C32H24N8O11S3
- Molecular Weight : 792.8 g/mol
- CAS Number : 85959-51-9
- IUPAC Name : 5-amino-3-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid
Structural Representation
The compound features multiple functional groups, including amino, hydroxyl, and sulfonic acid groups, which contribute to its solubility and reactivity in biological systems.
Synthesis
The synthesis of this compound typically involves several steps of diazotization and coupling reactions. The key steps include:
- Diazotization : The initial step involves the diazotization of 7-amino-1-hydroxy-3-sulpho-2-naphthylamine.
- Coupling Reactions : Successive coupling with phenyl and naphthyl intermediates occurs under controlled pH and temperature conditions to produce the final product.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Diazotization | Sodium nitrite, hydrochloric acid |
| 2 | Coupling | Phenolic compounds, sodium hydroxide |
Research indicates that azo compounds can interact with various biological molecules, potentially influencing cellular processes. The biological activity of 5-((4-(((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylic acid may include:
- Antioxidant Activity : The compound may scavenge free radicals, protecting cells from oxidative stress.
- Antimicrobial Properties : Azo compounds are known for their antimicrobial effects against various pathogens.
Case Studies and Research Findings
- Antioxidant Studies : A study demonstrated that related azo compounds exhibited significant antioxidant activity in vitro, suggesting potential protective effects against oxidative damage in cells.
- Antimicrobial Tests : Research showed that the compound displayed inhibitory effects against Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent.
Comparative Biological Activity Table
| Compound Name | Antioxidant Activity | Antimicrobial Activity |
|---|---|---|
| 5-Amino Salicylic Acid | Moderate | High |
| 5-Amino-3-naphthalene Sulfonic Acid | High | Moderate |
| 7-Amino Azo Compound | Low | High |
Scientific Research
5-Amino Salicylic Acid is utilized in various research fields:
- Analytical Chemistry : Used as a dye for detecting and quantifying substances.
- Biological Staining : Employed in histology for visualizing tissues.
Industrial Uses
The compound is widely used in the textile industry due to its vibrant coloration properties. It is also applied in paper manufacturing for dyeing purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
